molecular formula C6H8OS B144495 2-Thiopheneethanol CAS No. 5402-55-1

2-Thiopheneethanol

Cat. No. B144495
CAS RN: 5402-55-1
M. Wt: 128.19 g/mol
InChI Key: VMJOFTHFJMLIKL-UHFFFAOYSA-N
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Description

2-Thiopheneethanol is a compound that is structurally related to thiophene, a sulfur-containing heterocycle. The compound is characterized by the presence of an ethanol group attached to the thiophene ring. While the provided papers do not directly discuss 2-Thiopheneethanol, they do provide insights into the chemistry of thiophene derivatives, which can be extrapolated to understand the properties and reactivity of 2-Thiopheneethanol.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and various chemical reactions. For example, the synthesis of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene involves a five-step process starting from di-2-thenoylmethane . Similarly, the synthesis of 2,3,4,5-tetrakis(dimethylsilyl)thiophene is achieved by reacting 2,3,4,5-tetrabromothiophene with chlorodimethylsilane . These methods suggest that the synthesis of 2-Thiopheneethanol would likely involve a multi-step process, potentially starting with a halogenated thiophene and introducing the ethanol group through subsequent reactions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives significantly influences their electronic properties. For instance, the introduction of iodine atoms in the 2,6-diiododithieno[3,2-b:2',3'-d]thiophene molecule alters its electronic properties compared to its parent molecule . Similarly, the addition of dimethylsilyl groups to the thiophene ring in 2,3,4,5-tetrakis(dimethylsilyl)thiophene affects its structure and electronic properties . These findings suggest that the molecular structure of 2-Thiopheneethanol, particularly the position and nature of the substituents, would play a crucial role in determining its electronic and chemical behavior.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. The paper on 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene discusses its reactivity in cycloaddition reactions, yielding different adducts . The reactivity of 2-Thiopheneethanol would likely be influenced by both the thiophene ring and the ethanol group, allowing for a range of possible chemical transformations, such as electrophilic aromatic substitution or nucleophilic addition reactions at the ethanol moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are diverse and can be tuned by modifying their structure. For example, the electrochromic properties of copolymers based on 2-(anthracen-9-yl)thiophene can be adjusted by changing the comonomer and polymerization solvent . The introduction of various terminal groups to thiophene/phenylene co-oligomers affects their solubility and optoelectronic properties . These insights imply that 2-Thiopheneethanol's properties would be influenced by its functional groups, potentially leading to applications in materials science or as an intermediate in organic synthesis.

Scientific Research Applications

Antithrombotics

  • Application Summary: 2-Thiopheneethanol is used as an intermediate in the production of antithrombotic drugs . Antithrombotics are medications that reduce the formation of blood clots, which can lead to serious conditions like stroke and heart attacks.
  • Results or Outcomes: The use of 2-Thiopheneethanol in this context contributes to the production of effective antithrombotic drugs. These drugs have been shown to reduce the risk of thrombotic stroke in patients .

Ticlopidine Intermediate

  • Application Summary: 2-Thiopheneethanol is also used as an intermediate in the synthesis of Ticlopidine , a medication used to reduce the risk of stroke. It’s an antiplatelet drug that works by making the platelets in the blood less likely to clot.
  • Results or Outcomes: The use of 2-Thiopheneethanol in the synthesis of Ticlopidine contributes to the production of this important medication. Ticlopidine has been shown to be effective in both primary and secondary stroke prevention .

Fluorescent Markers for Biopolymers

  • Application Summary: 2-Thiopheneethanol is used in the preparation of oligothiophene isothiocyanates, which serve as fluorescent markers for biopolymers .
  • Results or Outcomes: The use of 2-Thiopheneethanol in this context contributes to the production of these fluorescent markers, which can be used to label and visualize biopolymers .

Conductive Polymers

  • Application Summary: 2-Thiopheneethanol is used as an intermediate in the production of conductive polymers . These polymers have applications in polymer electroluminescence, which is important in materials science .
  • Results or Outcomes: The use of 2-Thiopheneethanol in this context contributes to the production of conductive polymers, which have a wide range of applications in electronics and materials science .

Synthesis of Sulfentanyl

  • Application Summary: 2-Thiopheneethanol is used in the preparation of biologically active compounds such as the analgesic Sulfentanyl .
  • Results or Outcomes: The use of 2-Thiopheneethanol in the synthesis of Sulfentanyl contributes to the production of this important medication. Sulfentanyl is a potent synthetic opioid analgesic drug .

Conductive Polymers

  • Application Summary: 2-Thiopheneethanol is used as an intermediate in the production of conductive polymers . These polymers have applications in polymer electroluminescence, which is important in materials science .
  • Results or Outcomes: The use of 2-Thiopheneethanol in this context contributes to the production of conductive polymers, which have a wide range of applications in electronics and materials science .

Future Directions

2-Thiopheneethanol is a key intermediate for preparing the antithrombotic reagent clopidogrel . It is also the prerequisite medicine of multiple anti-inflammatory drugs . With the continual development of derived products, the demand for 2-Thiopheneethanol is also improving constantly .

properties

IUPAC Name

2-thiophen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJOFTHFJMLIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063840
Record name 2-Thiopheneethanol
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Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiopheneethanol

CAS RN

5402-55-1
Record name 2-Thiopheneethanol
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Record name 2-Thiopheneethanol
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Record name 2-Thiopheneethanol
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Record name 2-Thiopheneethanol
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Record name 2-Thiopheneethanol
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Record name Thiophen-2-ethanol
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Record name 2-Thiopheneethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
WN Nsofor, RN Nwaoguikpe, FN Ujowundu… - Journal of Drug …, 2023 - jddtonline.info
… The most abundant phytocompound identified was 2-Thiopheneethanol (58.771%). Other phytocompounds detected in substantial amount are 2-(Heptyloxycarbonyl) benzoic acid (…
Number of citations: 3 www.jddtonline.info
M Juanes, RT Saragi, A Lesarri… - 74th International …, 2019 - ui.adsabs.harvard.edu
… Here we report on the dimers and monohydrates of 2-thiopheneethanol (2TE) and 3-thiopheneethanol (3TE), isolated in a jet-cooled expansion. Two isomers of (2TE) 2 , three isomers …
Number of citations: 3 ui.adsabs.harvard.edu
YL Goldfarb, PA Konstantinov - Bulletin of the Academy of Sciences of the …, 1957 - Springer
… Sodium (3.7 g, ie, 0.16 m01e) was added to 47 g (0.33 mole) of 5-methyl-2-thiopheneethanol prepared as indicated above. In order to complete reaction the mixture was heated for two …
Number of citations: 3 link.springer.com
Y Yan, S Chen, Y Nie, Y Xu - Food Research International, 2020 - Elsevier
… μg /L, isopropyl disulfide at 13 μg/L, 2-thiopheneethanol at 18 μg /L, and 4-methylthiazole at … 2-thiopheneethanol was used to quantify concentrations 5, 7, and 11–16. Concentrations 17…
Number of citations: 65 www.sciencedirect.com
X Liang, J Huang, Y Zheng, P Shi, Y Sun, H Xiang - Electrochimica Acta, 2019 - Elsevier
… Firstly, 32.04 g(0.25 mol)2-thiopheneethanol and 25.30 g(0.25 mol)triethylamine were added into THF (100 ml) with ice-water bath and under N 2 atmosphere protection. Subsequently, …
Number of citations: 14 www.sciencedirect.com
YL Gol'dfarb, GI Gorushkina, BP Fedorov - … of the Academy of Sciences of …, 1959 - Springer
… In an attempt m prepare ethyl 5-(2-hydroxyethyl)-2-thenyl sulfide [5-(ethylthiomethyl)-2-thiopheneethanol] by the action of ethylene oxide on the product of reaction between butyllithium …
Number of citations: 3 link.springer.com
W Chen, H Tao, W Huang, G Wang, S Li… - … A European Journal, 2016 - Wiley Online Library
… molecules (besides artemisin), such as piene, caryophyllene, taicros, nerolidol, phenol, nitrobenzene, phenylacetylene, phenyl cyclopropyl ketone, glycidol ether, 2-thiopheneethanol, …
Y Qiao, MS Islam, K Han, E Leonhardt… - Advanced Functional …, 2013 - Wiley Online Library
… As shown in Scheme 2, the synthesis started from commercially available 2-thiopheneethanol, which was first brominated using N-bromosuccinimide (NBS), followed by Suzuki-…
Number of citations: 102 onlinelibrary.wiley.com
YL Gol'dfarb, MB Ibragimova, OA Kalinovskii - Bulletin of the Academy of …, 1962 - Springer
… 5-(Ethylthio)-2-thiopheneethanol (XI) was prepared by the hydroxyethylation of 2-(ethylthio)thiophene [5] under the conditions described in [15]. From 13.6 g (0.094 mole) of 2-(ethylthio)…
Number of citations: 3 link.springer.com
B Li, H Qin, K Yan, J Ma, J Yang, J Wen - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
Di(indolyl)methanes are widely prevalent in pharmaceuticals, agrochemicals, alkaloids, and natural products. Herein, we report a metal-free method for the uniform synthesis of …
Number of citations: 1 pubs.rsc.org

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